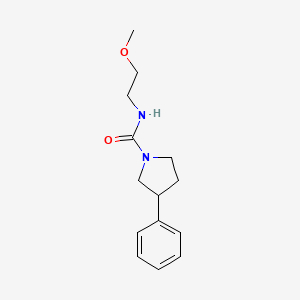

N-(2-methoxyethyl)-3-phenylpyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxyethyl)-3-phenylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-18-10-8-15-14(17)16-9-7-13(11-16)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWAIYELCIJUZMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)N1CCC(C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-phenylpyrrolidine-1-carboxamide typically involves the reaction of 3-phenylpyrrolidine with 2-methoxyethylamine in the presence of a suitable coupling agent. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules. It can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, which facilitate the formation of derivatives with enhanced properties.

Biology

- Biological Interactions : N-(2-methoxyethyl)-3-phenylpyrrolidine-1-carboxamide is investigated for its interactions with biological macromolecules, such as enzymes and receptors. Studies focus on its binding affinities and potential therapeutic effects, making it a candidate for drug discovery .

Medicine

- Therapeutic Potential : The compound is explored for its potential as a lead compound in drug development, particularly in targeting specific diseases through its interaction with biological pathways .

Materials Science

- Thermoresponsive Polymers : this compound is utilized in the synthesis of thermoresponsive polymers. These materials exhibit phase transitions in response to temperature changes, making them suitable for applications in drug delivery systems and smart textiles .

Data Table: Comparison of Applications

Case Study 1: Interaction Studies

In recent research, this compound was subjected to interaction studies focusing on its binding affinities with various enzymes. The findings indicated a significant binding affinity to specific targets, suggesting its potential use in developing inhibitors for certain biological pathways.

Case Study 2: Thermoresponsive Polymer Development

A study demonstrated that incorporating this compound into polymer matrices resulted in materials that could undergo significant changes in solubility at elevated temperatures. This property was quantified by measuring the cloud point temperature (Tcp), which increased with decreasing degrees of polymerization.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Substituent Effects: The 2-methoxyethyl group in the target compound may improve aqueous solubility compared to the hydroxyethyl group in DprE1-IN-1, which could influence membrane permeability .

Biological Activity: While DprE1-IN-1 is a validated antitubercular agent, the biological role of the target compound remains speculative.

Comparison with Ionic Liquid Derivatives

highlights ionic liquids such as N-(2-Methoxyethyl)-N-methyl-pyrrolidinium tetrafluoroborate (MEMPBF4), which share the N-(2-methoxyethyl)pyrrolidine motif but are quaternary ammonium salts. These compounds are used as electrolytes or solvents, emphasizing the versatility of the 2-methoxyethyl-pyrrolidine moiety in non-pharmaceutical applications .

Research Findings and Implications

- Solubility and Pharmacokinetics : The 2-methoxyethyl group in the target compound likely enhances solubility compared to alkyl chains (e.g., N,N-diethyl in compounds) or hydroxyethyl groups (as in DprE1-IN-1), which may reduce metabolic instability .

- Synthetic Utility : The compound could serve as a precursor for synthesizing quaternary ammonium salts (e.g., MEMPBF4 in ) or bioactive molecules via functionalization of the phenyl or carboxamide groups .

- Knowledge Gaps: Direct pharmacological data (e.g., IC50, toxicity) are absent. Future studies should prioritize assays for antimicrobial, CNS, or enzymatic activity based on structural parallels to known inhibitors .

Biological Activity

N-(2-methoxyethyl)-3-phenylpyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry, particularly due to its structural features that may influence biological activity. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 264.34 g/mol. The structure features a pyrrolidine ring, a carboxamide functional group, and a methoxyethyl substituent, which contributes to its lipophilicity and potential interaction with biological targets.

While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to interact with various receptors and enzymes involved in neurological pathways. Compounds with similar structures have been shown to modulate neurotransmitter systems, particularly those related to pain and anxiety regulation.

Biological Activity

Pharmacological Effects:

Research indicates that derivatives of pyrrolidine compounds exhibit a range of biological activities, including:

- Analgesic Activity: Some studies suggest that pyrrolidine derivatives can alleviate pain through modulation of pain pathways.

- Anxiolytic Effects: Similar compounds have demonstrated anxiolytic properties, potentially influencing GABAergic or serotonergic systems.

- Anti-inflammatory Properties: Certain derivatives show promise in reducing inflammation by inhibiting pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The following table summarizes findings from various studies regarding the impact of different substituents on biological activity:

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Methoxyethyl group | Increased lipophilicity and potency | |

| Phenyl group | Enhanced binding affinity | |

| Carboxamide group | Critical for receptor interaction |

Case Studies

Several studies have investigated the biological activity of similar pyrrolidine derivatives:

- Study on Pain Modulation : A study demonstrated that a related compound significantly reduced pain responses in animal models by acting on opioid receptors, suggesting potential for this compound in pain management therapies.

- Anxiety Reduction : Another research focused on the anxiolytic effects of pyrrolidine derivatives showed that modifications to the phenyl group could enhance efficacy in reducing anxiety-like behaviors in rodents.

- Anti-inflammatory Mechanisms : A recent investigation into anti-inflammatory properties highlighted that certain pyrrolidine compounds could inhibit the production of TNF-alpha and IL-6, indicating potential therapeutic applications in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-methoxyethyl)-3-phenylpyrrolidine-1-carboxamide?

- Methodology : Synthesis typically involves coupling pyrrolidine derivatives with methoxyethyl carbamoyl groups. For example, nucleophilic substitution of a pyrrolidine precursor with 2-methoxyethyl isocyanate under anhydrous conditions, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Characterization should include -NMR to confirm the methoxyethyl group (δ ~3.3–3.5 ppm for OCH) and LC-MS for molecular ion verification .

Q. How can researchers assess the purity and stability of this compound under laboratory conditions?

- Methodology : Purity is best determined via HPLC (≥98% by area normalization, C18 column, acetonitrile/water mobile phase) . Stability studies should monitor degradation under varying pH (e.g., 1–13), temperature (4°C, 25°C, 40°C), and light exposure. Use LC-MS to identify decomposition products, such as hydrolyzed carboxamide or oxidized methoxy groups .

Q. What safety protocols are critical when handling This compound?

- Methodology : Wear nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation. In case of skin contact, wash with soap and water for 15 minutes. Store in airtight containers at –20°C, desiccated, to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the methoxyethyl substituent influence the compound’s pharmacokinetic properties?

- Methodology : The methoxyethyl group enhances solubility in polar solvents (e.g., logP reduction by ~0.5–1.0 compared to alkyl analogs) . Assess metabolic stability via liver microsome assays (human/rat) to evaluate CYP450-mediated oxidation. Compare half-life (t) with analogs lacking the methoxy group .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting point variability)?

- Methodology : Discrepancies may arise from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvent traces. Recrystallize from ethanol/water to isolate the most stable crystalline form .

Q. Can molecular docking predict binding interactions of this compound with biological targets?

- Methodology : Use X-ray crystallography data from related pyrrolidine-carboxamide complexes (e.g., butyrylcholinesterase in ) to model binding. Dock the compound into the active site (e.g., using AutoDock Vina) and validate via mutagenesis studies targeting predicted interaction residues (e.g., π-π stacking with phenyl groups) .

Q. How does This compound compare to structurally similar compounds in receptor affinity assays?

- Methodology : Conduct competitive binding assays (e.g., SPR or radioligand displacement) against targets like GPCRs or ion channels. Compare IC values with analogs (e.g., N-(2-hydroxyethyl) derivatives) to quantify the methoxy group’s impact on affinity .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating this compound’s biological activity?

- Methodology :

- Cellular assays : Measure cytotoxicity (MTT assay) in HEK293 or HepG2 cells.

- Enzyme inhibition : Test against serine hydrolases (e.g., cholinesterases) using Ellman’s method .

- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate EC/IC .

Q. How can researchers address low solubility in aqueous buffers during biological testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.